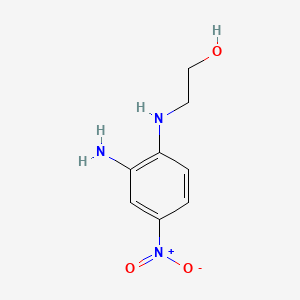

2-((2-Amino-4-nitrophenyl)amino)ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-amino-4-nitroanilino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c9-7-5-6(11(13)14)1-2-8(7)10-3-4-12/h1-2,5,10,12H,3-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMQBFHMJVSJSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4043939 | |

| Record name | N'-(2-hydroxyethyl)-4-nitro-o-phenylenediamine (HC Yellow 5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56932-44-6 | |

| Record name | HC Yellow 5 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56932-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-((2-Amino-4-nitrophenyl)amino)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056932446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-[(2-amino-4-nitrophenyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N'-(2-hydroxyethyl)-4-nitro-o-phenylenediamine (HC Yellow 5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-amino-4-nitroanilino)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HC YELLOW NO. 5 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I844A312T7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-((2-Amino-4-nitrophenyl)amino)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the chemical properties of 2-((2-Amino-4-nitrophenyl)amino)ethanol. It is important to note that this compound is often confused with its constitutional isomer, 2-((4-Amino-2-nitrophenyl)amino)ethanol. Due to the limited availability of specific data for the requested compound, this guide also includes comprehensive information on its more widely documented isomer to provide a broader context for researchers. This document is intended for professionals in research, science, and drug development who require a thorough understanding of these related chemical entities.

Chemical Identity and Isomerism

The precise identification of chemical compounds is critical for accurate research and development. The compound of interest, this compound, is registered under CAS number 56932-44-6. Its isomer, 2-((4-Amino-2-nitrophenyl)amino)ethanol, is identified by CAS number 2871-01-4 and is also known by the common name HC Red No. 3. The subtle difference in the positions of the amino and nitro groups on the phenyl ring leads to distinct chemical properties and potential biological activities.

Core Chemical Properties

The following tables summarize the available quantitative data for both this compound and its isomer, 2-((4-Amino-2-nitrophenyl)amino)ethanol.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 56932-44-6 | [1] |

| Molecular Formula | C₈H₁₁N₃O₃ | [1] |

| Molecular Weight | 197.19 g/mol | [1] |

| Melting Point | 133-135 °C | [2] |

| Physical Form | Solid | - |

| Storage Temperature | 2-8°C, in dark place under inert atmosphere | [3] |

Table 2: Physicochemical Properties of 2-((4-Amino-2-nitrophenyl)amino)ethanol (Isomer)

| Property | Value | Source |

| CAS Number | 2871-01-4 | [4][5] |

| Synonyms | HC Red No. 3, N-(2-hydroxyethyl)-2-nitro-p-phenylenediamine | [5][6] |

| Molecular Formula | C₈H₁₁N₃O₃ | [5][7] |

| Molecular Weight | 197.19 g/mol | [5][7] |

| Melting Point | 127-128 °C | [5][6] |

| Boiling Point | 334.29 °C (estimate) | [5][8] |

| Density | 1.3145 (estimate) | [5][8] |

| Water Solubility | <0.01 g/100 mL at 18 °C | [5][6] |

| Physical Form | Dark-green crystal powder | [6] |

| Stability | Stable, combustible, incompatible with strong oxidizing agents | [5] |

Spectroscopic Data

Detailed, publicly available spectroscopic data such as NMR and IR for this compound is limited. Researchers are advised to acquire analytical data on their specific samples for confirmation of structure and purity. For the isomer, 2-((4-Amino-2-nitrophenyl)amino)ethanol, more information is available in various chemical databases, though complete spectral assignments in peer-reviewed literature are not readily found.

Experimental Protocols: Synthesis

The following is a generalized, hypothetical experimental protocol for the synthesis of this compound. This protocol has not been experimentally validated and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Objective: To synthesize this compound via nucleophilic aromatic substitution.

Reaction Scheme:

Plausible Synthetic Pathway

Materials:

-

2-Chloro-5-nitroaniline (1 eq)

-

Ethanolamine (excess, e.g., 5-10 eq)

-

A high-boiling point solvent (e.g., N-methyl-2-pyrrolidone or dimethyl sulfoxide)

-

A non-nucleophilic base (e.g., potassium carbonate or triethylamine) (optional, to scavenge HCl)

-

Ethyl acetate

-

Hexane

-

Brine

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heat source

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-5-nitroaniline in the chosen high-boiling point solvent.

-

Add an excess of ethanolamine to the solution. If using a base, add it at this stage.

-

Heat the reaction mixture to a high temperature (e.g., 120-150 °C) and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into water and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Collect the fractions containing the desired product and evaporate the solvent to yield the purified this compound.

-

Characterize the final product by melting point, NMR, IR, and mass spectrometry to confirm its identity and purity.

Biological Activity and Applications

The biological activities of this compound are not well-documented in publicly available literature. However, the presence of the aminonitrophenyl moiety suggests potential for investigation in several areas of drug discovery. Compounds with nitroaromatic structures are known to have a wide range of biological activities, including antimicrobial and anticancer properties.[9][10][11] The nitro group can be bioreduced in hypoxic environments, a characteristic exploited in the design of hypoxia-activated prodrugs for cancer therapy.

The isomer, 2-((4-Amino-2-nitrophenyl)amino)ethanol (HC Red No. 3), is primarily used as a direct dye in semi-permanent hair coloring formulations.[5][8] Its biological properties have been assessed in the context of cosmetic safety.

The general workflow for investigating the biological activity of a novel compound like this compound is outlined in the following diagram.

Drug Discovery Workflow

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a laboratory setting. For its isomer, 2-((4-Amino-2-nitrophenyl)amino)ethanol (HC Red No. 3), the GHS hazard statements include H317 (May cause an allergic skin reaction), with precautionary statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P280 (Wear protective gloves/protective clothing/eye protection/face protection).[4] Given the structural similarity, similar precautions should be taken for this compound. A comprehensive, substance-specific Safety Data Sheet (SDS) should always be consulted before handling.

Conclusion

This technical guide has summarized the available chemical properties of this compound and its more commonly referenced isomer. The clear distinction between these two compounds, based on their CAS numbers and differing physical properties, is crucial for any research or development activities. While there is a scarcity of detailed experimental and biological data for the specifically requested compound, this guide provides a foundational understanding and a plausible framework for its synthesis and further investigation. Researchers are encouraged to perform their own analytical characterization and to explore the potential biological activities of this and related compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. web.pdx.edu [web.pdx.edu]

- 3. CN104744273A - Preparation method for N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol amine - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. 2-((2-(2-hydroxyethoxy)-4-nitrophenyl)amino)ethanol uses | Sigma-Aldrich [sigmaaldrich.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-((2-Amino-4-nitrophenyl)amino)ethanol (CAS: 56932-44-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((2-Amino-4-nitrophenyl)amino)ethanol, with CAS number 56932-44-6, is an organic compound primarily known for its application in the cosmetics industry as a direct hair dye, where it is commonly referred to as HC Yellow No. 5.[1][2] Its molecular structure features a substituted nitroaniline core with an ethanolamine side chain, giving it the characteristic color and properties for use in semi-permanent and permanent hair coloring formulations.[2] While its primary use is in cosmetics, its chemical structure, containing a nitroaromatic and an amino group, makes it a molecule of interest for toxicological and potentially broader biological studies. This guide provides a comprehensive overview of the available technical data on this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and analysis.

| Property | Value | Reference |

| CAS Number | 56932-44-6 | [1] |

| Molecular Formula | C₈H₁₁N₃O₃ | [1] |

| Molecular Weight | 197.19 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | HC Yellow No. 5, N1-(2-Hydroxyethyl)-4-nitro-o-phenylenediamine | [1] |

| Appearance | Fine, odorless, crystalline powder | Vanshi Chemicals Pvt. Ltd. |

| Solubility | Soluble in water, ethanol, and propylene glycol | Vanshi Chemicals Pvt. Ltd. |

| Purity (Typical) | ≥ 98% | Keystone Aniline Corp. |

Applications

The primary and well-documented application of this compound is as a direct colorant in hair dye formulations.[2]

-

Semi-permanent Hair Dyes: It is used as a non-oxidative dye, where it directly imparts a yellow hue to the hair.[2]

-

Permanent (Oxidative) Hair Dyes: It can be used as a toner in these formulations.[2]

The concentration of use in hair dye products is typically reported to be up to 1.6%.[2]

Toxicological Profile

The toxicological data for this compound has been evaluated by regulatory bodies such as the Cosmetic Ingredient Review (CIR) Expert Panel. The available quantitative data is summarized below.

| Toxicological Endpoint | Species | Route | Result | Reference |

| Acute Oral Toxicity (LD₅₀) | Rat | Oral | 555.56 mg/kg | [1][2] |

| Dermal Absorption | Rat | Dermal | < 0.2% | [1][2] |

| Skin Irritation | Guinea Pig | Dermal | Mild irritation | [1][2] |

| Skin Sensitization | Guinea Pig | Dermal | No sensitization observed | [1][2] |

| Ocular Irritation | Rabbit | Ocular | No irritation observed | [1][2] |

Genotoxicity

This compound has been found to be non-mutagenic and non-cytotoxic in standard laboratory assays, including the Ames test.[1][2]

Experimental Protocols

General Synthesis Approach

The synthesis of N-substituted nitro-p-phenylenediamines often involves the reaction of a fluoro-nitroaniline with an appropriate amine. A plausible, though not specifically documented, synthesis for this compound could involve the reaction of a suitable 4-nitro-1,2-phenylenediamine precursor with 2-chloroethanol or ethylene oxide. A patented process for similar compounds reacts a fluoro-nitroaniline with an amino alcohol in the presence of an alkali metal hydroxide.[3]

Caption: Generalized synthesis workflow for N-substituted nitrophenylenediamines.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method for the simultaneous determination of multiple hair dyes, including HC Yellow No. 5, has been described. The following provides an overview of a potential method.

Sample Preparation Workflow

Caption: Sample preparation for HPLC analysis of hair dyes.[4]

Chromatographic Conditions (Example)

-

Column: C18 reverse-phase column (e.g., CORTECS UPLC C18+, 1.6 μm, 2.1 mm i.d. × 10 cm)[4]

-

Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., 0.02 M ammonium acetate) and an organic solvent (e.g., acetonitrile/methanol mixture).[5]

-

Detection: Diode Array Detector (DAD) or Mass Spectrometry (MS).[4][5]

-

Column Temperature: 30°C[4]

Genotoxicity Assay: Ames Test (General Protocol)

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds. While it has been reported that this compound is negative in this assay, the specific protocol used is not detailed. The following is a generalized workflow for the Ames test.

Caption: Generalized workflow of the Ames test for mutagenicity.

Metabolism and Mechanism of Action

There is a significant lack of specific data on the metabolism and mechanism of action for this compound. However, based on the metabolism of other nitroaromatic compounds and aromatic amines used in hair dyes, a hypothetical metabolic pathway can be proposed. The primary metabolic transformations are likely to involve the reduction of the nitro group and N-acetylation of the amino groups.

Hypothesized Metabolic Pathway

Caption: Hypothesized metabolic pathway for this compound.

It is important to note that this pathway is speculative and requires experimental validation. The reduction of the nitro group can lead to reactive intermediates that may be associated with genotoxicity, although this compound has tested negative in standard assays. N-acetylation is generally considered a detoxification pathway for aromatic amines.

Relevance for Drug Development

Currently, there is no published research indicating that this compound is being investigated for any therapeutic applications. Its known biological activity is limited to its toxicological profile in the context of cosmetic safety.

However, the nitroaniline scaffold is present in some biologically active compounds. Nitroaromatic compounds, in general, have been explored for a wide range of activities, including antimicrobial and anticancer effects, often through mechanisms involving bioreduction.[6] The presence of the nitro group makes such compounds potential subjects for studies in areas like hypoxia-activated prodrugs.

Further research would be required to determine if this compound or its derivatives possess any specific enzyme inhibitory or receptor binding activities that would make them of interest for drug development.

Conclusion and Knowledge Gaps

This compound (CAS 56932-44-6) is a compound with a well-defined role as a hair dye ingredient (HC Yellow No. 5). Its toxicological profile for this application has been assessed, indicating low acute toxicity and a lack of mutagenic potential in standard assays.

However, for an audience of researchers, scientists, and drug development professionals, there are significant knowledge gaps:

-

Lack of Detailed Experimental Protocols: Publicly available, detailed methods for synthesis and analysis are scarce.

-

Unexplored Biological Activity: Beyond basic toxicology for cosmetic use, its pharmacological properties, mechanism of action, and potential interactions with biological pathways remain uninvestigated.

-

Undefined Metabolism: The specific metabolic fate of the compound has not been experimentally determined.

These gaps represent opportunities for future research to fully characterize the biological and chemical properties of this molecule beyond its current application.

References

- 1. benchchem.com [benchchem.com]

- 2. cir-safety.org [cir-safety.org]

- 3. US5414128A - Process for the preparation of N-substituted nitro-p-phenylenediamines - Google Patents [patents.google.com]

- 4. fda.gov.tw [fda.gov.tw]

- 5. [Determination of 40 dyes in oxidative hair dye products by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-((2-Amino-4-nitrophenyl)amino)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical characterization of 2-((2-Amino-4-nitrophenyl)amino)ethanol (CAS No. 56932-44-6). Also known as HC Yellow No. 5, this compound is primarily utilized in the cosmetics industry as a hair dye ingredient. This document consolidates available data on its chemical identity and spectroscopic profile. Notably, detailed public information regarding its synthesis protocol and biological activity in the context of drug development and signaling pathways is limited. This guide aims to serve as a foundational resource for researchers and professionals, highlighting both the known characteristics of this molecule and the existing gaps in scientific literature.

Molecular Structure and Chemical Identity

This compound is a substituted nitroaniline derivative. The molecule consists of a benzene ring substituted with a nitro group at the 4-position and an amino group at the 2-position. A 2-hydroxyethylamino group is attached to the phenyl ring at the 1-position.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-(2-amino-4-nitroanilino)ethanol | [1] |

| Synonyms | HC Yellow No. 5, N1-(2-Hydroxyethyl)-4-nitro-o-phenylenediamine | [1] |

| CAS Number | 56932-44-6 | [1][2] |

| Molecular Formula | C₈H₁₁N₃O₃ | [1] |

| Molecular Weight | 197.19 g/mol | [1][2] |

| Physical Form | Solid | |

| Purity | ≥ 98% (typical commercial grade) | [3] |

| Solubility | Soluble in polar solvents such as ethanol and DMSO. | |

| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])N)NCCO | [1] |

| InChI Key | OWMQBFHMJVSJSA-UHFFFAOYSA-N | [4] |

Synthesis

A detailed, publicly available experimental protocol for the synthesis of this compound is not readily found in the scientific literature. However, a plausible synthetic route can be inferred from the synthesis of structurally related compounds, such as 2-amino-4-nitrophenol. A potential synthetic pathway would likely involve the reaction of a suitable starting material, such as 2-chloro-5-nitroaniline or 2-fluoro-5-nitroaniline, with ethanolamine.

Below is a logical workflow diagram illustrating a potential, generalized synthesis approach.

Caption: A logical workflow for a potential synthesis of this compound.

Analytical Characterization

The identity and purity of this compound are typically determined using a combination of chromatographic and spectroscopic techniques.[5]

Table 2: Spectroscopic Data (Predicted and from Related Compounds)

| Technique | Data (Note: Data for the exact molecule is limited; values are from closely related compounds or predicted) | Source(s) |

| ¹H NMR | Data for the exact molecule is not publicly available. Spectra for related nitrophenyl ethanolamine derivatives show characteristic aromatic and aliphatic proton signals. | |

| ¹³C NMR | A ¹³C NMR spectrum is reportedly available from Gillette Development Laboratories, England, though the data is not publicly detailed. | [1] |

| IR Spectroscopy | Expected to show characteristic peaks for N-H, O-H, C-H (aromatic and aliphatic), and N-O stretching vibrations. | [5] |

| Mass Spectrometry | Expected to show a molecular ion peak corresponding to its molecular weight (197.19 g/mol ). |

Biological Activity and Drug Development Potential

Currently, there is a significant lack of publicly available information regarding the biological activity of this compound in the context of drug discovery and development. Its primary documented application is in cosmetics as a hair dye ingredient (HC Yellow No. 5).[1][6]

No studies detailing its mechanism of action, interaction with specific signaling pathways, or potential therapeutic effects have been identified in the public domain. The cytotoxicity of some aminophenol derivatives has been investigated, but specific data for this compound is not available.[7]

Due to the absence of this critical information, a diagram of its signaling pathways cannot be provided.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not available in the peer-reviewed scientific literature. Commercial suppliers confirm its identity using standard analytical techniques such as HPLC and mass spectrometry, but do not provide the detailed methodologies.

A general protocol for the characterization of a related compound, 2-amino-4-nitrophenol, is available from Organic Syntheses, which involves techniques such as crystallization, melting point determination, and acidification for purification.[8]

Conclusion and Future Directions

This compound is a well-characterized small molecule with a confirmed molecular structure and established use in the cosmetics industry. However, from the perspective of pharmaceutical research and drug development, it remains largely unexplored. The lack of published data on its synthesis, biological activity, and mechanism of action presents a significant knowledge gap.

Future research should focus on:

-

Developing and publishing a detailed, reproducible synthesis protocol.

-

Conducting comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, MS, IR) to create a public reference dataset.

-

Undertaking in vitro and in vivo studies to investigate its potential biological activities, including cytotoxicity, and to identify any interactions with cellular signaling pathways.

Such studies would be essential to determine if this molecule or its derivatives hold any promise for therapeutic applications.

References

- 1. HC Yellow 5 | C8H11N3O3 | CID 3648504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. 2-((4-Amino-2-nitrophenyl)amino)ethanol | CymitQuimica [cymitquimica.com]

- 4. 56932-44-6|this compound| Ambeed [ambeed.com]

- 5. cir-safety.org [cir-safety.org]

- 6. EP0956851B1 - Use of nanotopes in cosmetic products - Google Patents [patents.google.com]

- 7. 2871-01-4|2-((4-Amino-2-nitrophenyl)amino)ethanol|BLD Pharm [bldpharm.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Synthesis of 2-((2-Amino-4-nitrophenyl)amino)ethanol

This technical guide provides a comprehensive overview of the synthesis pathway for 2-((2-Amino-4-nitrophenyl)amino)ethanol, a valuable intermediate in the pharmaceutical and dye industries. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and process visualizations.

Synthesis Pathway Overview

The synthesis of this compound is a two-step process. The first step involves the nitration of p-fluoroaniline to produce the key intermediate, 4-fluoro-3-nitroaniline. The second step is a nucleophilic aromatic substitution reaction where 4-fluoro-3-nitroaniline reacts with ethanolamine to yield the final product.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Fluoro-3-nitroaniline

The synthesis of 4-fluoro-3-nitroaniline is achieved through the nitration of p-fluoroaniline under anhydrous conditions to minimize the formation of by-products.[1]

Experimental Protocol (based on US Patent 3,586,719 A): [1]

-

In a suitable reaction vessel, dissolve 139 g of p-fluoroaniline in 834 g of 100% sulfuric acid.

-

Prepare a nitrating mixture by adding 81.3 g of 100% nitric acid to 489 g of 100% sulfuric acid.

-

Slowly add the nitrating mixture to the p-fluoroaniline solution while maintaining the temperature at 8-10°C.

-

After the addition is complete, allow the reaction mixture to stir for one hour.

-

Pour the reaction mixture onto 800 g of ice.

-

Make the resulting solution alkaline by adding 2300 ml of concentrated aqueous ammonia.

-

Cool the mixture to approximately 5°C to precipitate the crude product.

-

Filter the orange crude product and wash it.

-

Stir the crude product with 600 ml of water and 120 ml of concentrated hydrochloric acid at room temperature.

-

Filter off the insoluble resin.

-

Make the filtrate alkaline with 82 g of solid sodium carbonate to precipitate the purified product.

-

Filter the solid, wash with water, and dry to obtain 4-fluoro-3-nitroaniline.

Step 2: Synthesis of this compound

The final product is synthesized by the reaction of 4-fluoro-3-nitroaniline with ethanolamine in the presence of an alkali metal hydroxide.[2]

Experimental Protocol (based on US Patent 5,414,128 A): [2]

-

In a reaction vessel, heat a mixture of 156 g (1 mol) of 4-fluoro-3-nitroaniline and 97.6 g (1.6 mol) of ethanolamine in 500 ml of water to 100°C.

-

Once the color of the mixture changes from yellow to red, continuously meter in 64 g (0.8 mol) of 50% strength sodium hydroxide solution over 5 hours, maintaining the pH between 8.5 and 9.5.

-

Stir the mixture at 100°C for an additional hour.

-

Cool the reaction mixture to room temperature to allow the product to precipitate.

-

Filter the precipitate and wash it with 500 ml of water in several portions.

-

Dry the product to obtain this compound.

Data Presentation

Quantitative Data for the Synthesis of 4-Fluoro-3-nitroaniline

| Parameter | Method 1 (Anhydrous Nitration)[1] | Method 2 (Nitration with KNO3)[3] |

| Starting Material | p-Fluoroaniline | p-Fluoroaniline |

| Nitrating Agent | HNO3/H2SO4 | KNO3/H2SO4 |

| Temperature | 8-10°C | 8-10°C |

| Reaction Time | 1 hour | 40 minutes |

| Yield | 62% | 75.5% |

| Melting Point | 94-96°C | 94-95°C |

Properties of this compound

| Property | Value | Source |

| CAS Number | 56932-44-6 | [4] |

| Molecular Formula | C8H11N3O3 | [5] |

| Molecular Weight | 197.19 g/mol | [4] |

| Purity | 98% | [5] |

Mandatory Visualizations

Experimental Workflow for the Synthesis of 4-Fluoro-3-nitroaniline

Caption: Experimental workflow for the synthesis of 4-fluoro-3-nitroaniline.

Experimental Workflow for the Synthesis of this compound

Caption: Experimental workflow for the synthesis of the target molecule.

References

- 1. 4-Fluoro-3-nitroaniline | 364-76-1 [chemicalbook.com]

- 2. US5414128A - Process for the preparation of N-substituted nitro-p-phenylenediamines - Google Patents [patents.google.com]

- 3. US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents [patents.google.com]

- 4. magritek.com [magritek.com]

- 5. 2-((4-Amino-2-nitrophenyl)amino)ethanol | CymitQuimica [cymitquimica.com]

Spectroscopic Profile of 2-((2-Amino-4-nitrophenyl)amino)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-((2-Amino-4-nitrophenyl)amino)ethanol (CAS Number: 56932-44-6). Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on its chemical structure and data from analogous compounds. It also outlines detailed experimental protocols for acquiring such data, serving as a valuable resource for researchers involved in the synthesis, characterization, and application of this molecule.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: N1-(2-Hydroxyethyl)-4-nitro-o-phenylenediamine, HC Yellow No. 5

-

CAS Number: 56932-44-6[1]

-

Molecular Formula: C₈H₁₁N₃O₃[1]

-

Molecular Weight: 197.19 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its functional groups (primary and secondary aromatic amines, a primary alcohol, and a nitroaromatic ring).

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.8 - 8.0 | d | 1H | Ar-H ortho to NO₂ |

| ~7.6 - 7.8 | dd | 1H | Ar-H ortho to NH and meta to NO₂ |

| ~6.8 - 7.0 | d | 1H | Ar-H ortho to NH₂ and meta to NO₂ |

| ~5.0 - 5.5 | br s | 2H | Ar-NH₂ |

| ~4.5 - 5.0 | br s | 1H | Ar-NH-CH₂ |

| ~3.7 - 3.9 | t | 2H | -CH₂-OH |

| ~3.3 - 3.5 | t | 2H | Ar-NH-CH₂- |

| ~2.0 - 3.0 | br s | 1H | -OH |

Solvent: DMSO-d₆ d: doublet, dd: doublet of doublets, t: triplet, br s: broad singlet

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 155 | C-NH₂ |

| ~145 - 150 | C-NO₂ |

| ~135 - 140 | C-NH |

| ~125 - 130 | Ar-CH |

| ~115 - 120 | Ar-CH |

| ~110 - 115 | Ar-CH |

| ~60 - 65 | -CH₂-OH |

| ~45 - 50 | Ar-NH-CH₂- |

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | O-H stretch (alcohol), N-H stretch (amines) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch |

| 1620 - 1590 | Strong | N-H bend (amine), C=C stretch (aromatic) |

| 1550 - 1475 | Strong | N-O asymmetric stretch (nitro) |

| 1350 - 1300 | Strong | N-O symmetric stretch (nitro) |

| 1300 - 1200 | Medium | C-N stretch (aromatic amine) |

| 1100 - 1000 | Strong | C-O stretch (primary alcohol) |

Sample Preparation: KBr pellet or ATR

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 197 | High | [M]⁺ (Molecular Ion) |

| 166 | Medium | [M - CH₂OH]⁺ |

| 151 | Medium | [M - NO₂]⁺ |

| 135 | High | [M - CH₂OH - NO]⁺ |

Ionization Mode: Electron Ionization (EI)

Table 5: Predicted UV-Vis Spectroscopic Data

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent | Assignment |

| ~230 - 250 | High | Ethanol | π → π* transition (aromatic system) |

| ~380 - 420 | Medium | Ethanol | n → π* transition (nitroaniline chromophore) |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds.

-

Process the data with a line broadening of 0.3 Hz.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 1024-4096 scans, a spectral width of 240 ppm, a relaxation delay of 2-5 seconds.

-

Process the data with a line broadening of 1-2 Hz.

-

Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

-

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, uniform powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Perform a background scan of the empty sample compartment or the clean ATR crystal before scanning the sample.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled to a gas chromatograph (GC) or with a direct insertion probe.

-

Sample Introduction:

-

GC-MS: Dissolve the sample in a suitable volatile solvent (e.g., methanol, ethyl acetate) and inject it into the GC. Use a capillary column suitable for separating aromatic amines.

-

Direct Insertion Probe: Place a small amount of the solid sample in a capillary tube and insert it directly into the ion source.

-

-

Data Acquisition:

-

EI Conditions: Use a standard electron energy of 70 eV.

-

Mass Range: Scan a mass-to-charge (m/z) range of 40-500 amu.

-

The temperature of the ion source is typically maintained at 200-250 °C.

-

UV-Visible (UV-Vis) Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

Prepare a stock solution of the compound in a UV-grade solvent such as ethanol or methanol at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0. A typical concentration would be in the range of 1-10 µg/mL.

-

-

Data Acquisition:

-

Use a matched pair of quartz cuvettes (1 cm path length).

-

Use the pure solvent as a reference.

-

Scan the wavelength range from 200 to 700 nm.

-

Record the wavelengths of maximum absorbance (λmax).

-

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

References

An In-depth Technical Guide to 2-((2-Amino-4-nitrophenyl)amino)ethanol

Correct IUPAC Name: 2-(4-Amino-2-nitroanilino)ethanol

Common Synonyms: N1-(2-Hydroxyethyl)-2-nitro-1,4-phenylenediamine, HC Red No. 3[1]

This technical guide provides a comprehensive overview of 2-(4-amino-2-nitroanilino)ethanol, a chemical compound primarily utilized as an intermediate in the synthesis of dyes. The information is curated for researchers, scientists, and professionals in drug development, presenting key data, experimental protocols, and workflow diagrams.

Chemical and Physical Properties

This section summarizes the key physicochemical properties of 2-(4-amino-2-nitroanilino)ethanol. The data has been compiled from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 2871-01-4 | [1] |

| Molecular Formula | C₈H₁₁N₃O₃ | [1] |

| Molecular Weight | 197.19 g/mol | [1][2] |

| Appearance | Dark green crystalline powder | [3] |

| Melting Point | 127-128 °C | [1][3] |

| Boiling Point | 334.29 °C (estimated) | [1] |

| Density | 1.3145 g/cm³ (estimated) | [1] |

| Water Solubility | <0.01 g/100 mL at 18 °C | [1] |

| pKa | 14.60 (predicted) | [1] |

| Stability | Stable under normal conditions. Combustible. Incompatible with strong oxidizing agents. | [1][2][4] |

Experimental Protocols

Synthesis of 2-(4-Amino-2-nitroanilino)ethanol

A general method for the synthesis of N-substituted nitro-p-phenylenediamines, including 2-(4-amino-2-nitroanilino)ethanol, involves the reaction of a substituted 4-fluoro-3-nitroaniline with the corresponding amine in the presence of an alkali metal hydroxide. The following protocol is adapted from a patented general procedure.

Materials:

-

4-Fluoro-3-nitroaniline

-

Ethanolamine

-

Sodium hydroxide (50% aqueous solution)

-

Water

Procedure:

-

A mixture of 4-fluoro-3-nitroaniline (1 molar equivalent) and ethanolamine (1.4 to 1.8 molar equivalents) is heated in water at a temperature between 80°C and 120°C.

-

Once the reaction mixture changes color from yellow to red, a 50% aqueous solution of sodium hydroxide (0.6 to 1.2 molar equivalents) is added continuously over a period of several hours, maintaining the pH of the reaction mixture between 8.5 and 9.5.

-

The reaction is stirred at the elevated temperature for an additional hour to ensure completion.

-

The mixture is then cooled to room temperature, allowing the product to precipitate.

-

The solid product is collected by filtration and washed with water.

-

The crude product can be further purified by recrystallization.

Logical Workflow for Synthesis:

Caption: Workflow for the synthesis of 2-(4-Amino-2-nitroanilino)ethanol.

Spectroscopic Data

Detailed, experimentally-derived spectroscopic data for 2-(4-amino-2-nitroanilino)ethanol is not widely available in peer-reviewed literature. The data presented below is based on typical values and information from chemical supplier databases.

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Aromatic protons, signals for the ethanolamine chain (CH₂-CH₂-OH), and amine protons. |

| ¹³C NMR | Aromatic carbons, carbons of the ethanolamine side chain. |

| IR Spectroscopy | Characteristic peaks for N-H stretching (amines), O-H stretching (alcohol), C-H stretching (aromatic and aliphatic), N-O stretching (nitro group), and C=C stretching (aromatic ring). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (197.19 g/mol ). |

Applications and Biological Relevance

The primary application of 2-(4-amino-2-nitroanilino)ethanol is as a key intermediate in the manufacturing of various dyes, particularly disperse and azo dyes used for coloring textiles and polymers.[5] It is also known as HC Red No. 3 and is used in semi-permanent hair dye formulations.[6]

The presence of multiple functional groups, including amino, nitro, and hydroxyl groups, makes this molecule a versatile building block in organic synthesis. These reactive sites allow for further chemical modifications, potentially leading to the synthesis of heterocyclic compounds and other bioactive molecules that could be of interest in pharmaceutical research and development.[5]

Currently, there is no significant body of scientific literature detailing the involvement of 2-(4-amino-2-nitroanilino)ethanol in specific signaling pathways or its application as a lead compound in drug development. Its primary relevance to this field is as a potential starting material for the synthesis of more complex molecules with potential biological activity.

Diagram of Potential Synthetic Utility:

Caption: Potential synthetic pathways originating from 2-(4-amino-2-nitroanilino)ethanol.

References

- 1. jnfuturechemical.com [jnfuturechemical.com]

- 2. 2-(4-Amino-2-nitroanilino)ethanol , >95.0%(HPLC) , 2871-01-4 - CookeChem [cookechem.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-(4-Amino-2-nitroanilino)-ethanol | 2871-01-4 [chemicalbook.com]

- 5. leapchem.com [leapchem.com]

- 6. cosmeticsinfo.org [cosmeticsinfo.org]

Physical and chemical properties of 2-((2-Amino-4-nitrophenyl)amino)ethanol

Disclaimer: The chemical name "2-((2-Amino-4-nitrophenyl)amino)ethanol" is structurally ambiguous. This technical guide focuses on the isomeric compound 2-((4-Amino-2-nitrophenyl)amino)ethanol (CAS No: 2871-01-4), for which scientific data is more readily available. This compound is a significant intermediate in the manufacturing of dyes and pigments.[1][2] Researchers and drug development professionals should verify the specific isomer relevant to their application.

This document provides a comprehensive overview of the known physical and chemical properties, a plausible synthesis protocol, standard characterization methodologies, and the potential biological mechanism of action for 2-((4-Amino-2-nitrophenyl)amino)ethanol.

Physical and Chemical Properties

The properties of 2-((4-Amino-2-nitrophenyl)amino)ethanol are summarized below. This compound is a solid at room temperature and should be stored in a dark, inert atmosphere.[1][3] It is classified as a skin sensitizer.[3]

| Property | Value | Reference |

| IUPAC Name | 2-(4-amino-2-nitroanilino)ethanol | [3] |

| CAS Number | 2871-01-4 | [2][3][4] |

| Molecular Formula | C₈H₁₁N₃O₃ | [2][4][5] |

| Molecular Weight | 197.19 g/mol | [2][4][5] |

| Physical Form | Solid | [1][3] |

| Melting Point | 127-128°C | [2] |

| Boiling Point (est.) | 334.29°C (rough estimate) | [2] |

| Water Solubility | <0.01 g/100 mL at 18 °C | [2] |

| Purity | ≥98% | [3][5] |

| Stability | Stable. Combustible. | [2][6] |

| Incompatibilities | Strong oxidizing agents | [2][6] |

| pKa (Predicted) | 14.60 ± 0.10 | [2] |

| InChI Key | GZGZVOLBULPDFD-UHFFFAOYSA-N | [3][5] |

Experimental Protocols

Plausible Synthesis Protocol: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 2-((4-Amino-2-nitrophenyl)amino)ethanol can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. This mechanism is effective because the presence of a strong electron-withdrawing nitro group ortho to the leaving group (a halide) activates the aromatic ring for nucleophilic attack.[7][8][9] The following protocol is a representative method based on this established chemistry.

Reaction Scheme:

4-Chloro-3-nitroaniline + Ethanolamine → 2-((4-Amino-2-nitrophenyl)amino)ethanol

Materials and Reagents:

-

4-Chloro-3-nitroaniline

-

Ethanolamine (2-Aminoethanol)

-

Anhydrous Potassium Carbonate (K₂CO₃) or another suitable non-nucleophilic base

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-nitroaniline (1 equivalent) in DMF.

-

Addition of Reagents: Add anhydrous potassium carbonate (2-3 equivalents) to the solution. Subsequently, add ethanolamine (1.5-2 equivalents) dropwise to the stirred suspension at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 80-100°C and maintain this temperature for 4-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract the product with ethyl acetate (3 times).

-

Washing: Combine the organic layers and wash sequentially with water and then with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure 2-((4-Amino-2-nitrophenyl)amino)ethanol.

Caption: Synthesis workflow for 2-((4-Amino-2-nitrophenyl)amino)ethanol.

Product Characterization Protocols

A combination of spectroscopic and chromatographic methods is essential for the unambiguous structural confirmation and purity assessment of the synthesized product.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the molecular structure by analyzing the chemical environment of ¹H and ¹³C nuclei.

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Analysis:

-

¹H NMR: Expected signals would include distinct aromatic protons with splitting patterns indicative of the substitution on the benzene ring, as well as aliphatic protons from the ethanolamine chain. The chemical shifts of amine and hydroxyl protons may be broad and can be confirmed by D₂O exchange.

-

¹³C NMR: The spectrum should show the correct number of carbon signals corresponding to the aromatic and aliphatic carbons in the molecule.

-

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Purpose: To identify key functional groups present in the molecule.

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Analysis: The IR spectrum is expected to show characteristic absorption bands for N-H stretching (primary and secondary amines), O-H stretching (alcohol), C-H stretching (aromatic and aliphatic), N=O stretching (nitro group), and C=C stretching (aromatic ring).

3. Mass Spectrometry (MS):

-

Purpose: To determine the molecular weight and confirm the elemental composition.

-

Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

-

Analysis: Using an ionization technique such as Electrospray Ionization (ESI), the mass spectrum should display a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 198.08, confirming the molecular weight of 197.19 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula.

4. High-Performance Liquid Chromatography (HPLC):

-

Purpose: To assess the purity of the final compound.

-

Sample Preparation: Prepare a standard solution of the purified compound at a known concentration (e.g., 1 mg/mL) in a suitable mobile phase solvent.

-

Analysis: A reverse-phase HPLC method (e.g., using a C18 column) with a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% formic acid) and UV detection (at a wavelength where the compound absorbs strongly) should be developed. A pure sample will show a single major peak. Purity can be calculated based on the peak area percentage.

Biological Activity and Signaling Pathways

While specific biological data for 2-((4-Amino-2-nitrophenyl)amino)ethanol is not extensively documented, the bioactivity of nitroaromatic compounds is well-studied. They often function as prodrugs that require metabolic activation to exert their effects, particularly as antimicrobial or anticancer agents.[10][11]

General Mechanism of Action: The mechanism is primarily based on the enzymatic reduction of the nitro group within a biological system.[12] This process is often catalyzed by nitroreductase enzymes, which are more prevalent in anaerobic bacteria and some cancer cells, providing a degree of selectivity.[12]

-

Enzymatic Reduction: The nitro group (-NO₂) is reduced in a stepwise manner, accepting electrons to form highly reactive intermediates.[10][12]

-

Formation of Reactive Species: This reduction generates nitroso (-NO) and hydroxylamine (-NHOH) intermediates, as well as nitro anion radicals.[11]

-

Cellular Damage: These reactive species can cause widespread cellular damage by covalently binding to and modifying critical macromolecules such as DNA, RNA, and proteins.[10] This can lead to DNA strand breaks, inhibition of protein synthesis, and ultimately, cell death.[13] The reaction of the nitro anion radical with oxygen can also produce superoxide radicals, inducing oxidative stress.[11]

References

- 1. nbinno.com [nbinno.com]

- 2. jnfuturechemical.com [jnfuturechemical.com]

- 3. 2-((4-Amino-2-nitrophenyl)amino)ethanol | 2871-01-4 [sigmaaldrich.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. 2-((4-Amino-2-nitrophenyl)amino)ethanol | CymitQuimica [cymitquimica.com]

- 6. 2-(4-Amino-2-nitroanilino)-ethanol | 2871-01-4 [chemicalbook.com]

- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. svedbergopen.com [svedbergopen.com]

- 11. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of 2-((2-Amino-4-nitrophenyl)amino)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((2-Amino-4-nitrophenyl)amino)ethanol, also known by its CAS Number 56932-44-6 and as HC Yellow No. 5, is an organic compound with a molecular structure that lends itself to applications in the dye industry and as a potential intermediate in pharmaceutical synthesis. Its utility in various applications is intrinsically linked to its solubility characteristics in different solvent systems. Understanding this solubility is critical for process development, formulation, and quality control.

This technical guide provides a summary of the available solubility information for this compound in organic solvents, details established experimental protocols for solubility determination, and presents a generalized workflow for these procedures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 56932-44-6 |

| Molecular Formula | C₈H₁₁N₃O₃ |

| Molecular Weight | 197.19 g/mol |

| Melting Point | 133-135 °C |

| Boiling Point | 462.4 °C at 760 mmHg |

| Density | 1.439 g/cm³ |

| LogP | 1.75860 |

Solubility Data

Comprehensive quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments indicate a propensity for solubility in polar organic solvents. The table below summarizes the available qualitative data.

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Ethanol | Soluble, Slightly Soluble[1] |

| Methanol | Soluble[2][3] |

| Hot Water | Soluble[1] |

It is important to note that "soluble" and "slightly soluble" are qualitative terms and experimental determination is necessary for precise quantitative values.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following established methods are recommended.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a solvent. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Thermostatic shaker or magnetic stirrer

-

Volumetric flasks

-

Pipettes

-

Evaporating dish or watch glass

-

Drying oven

-

Filtration apparatus (e.g., syringe filter)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed flask.

-

Equilibration: Agitate the mixture in a thermostatic shaker at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

Phase Separation: Allow the solution to stand at the constant temperature until the excess solid settles. Filter the supernatant using a syringe filter to obtain a clear, saturated solution.

-

Sample Measurement: Accurately pipette a known volume of the clear saturated solution into a pre-weighed evaporating dish.

-

Solvent Evaporation: Carefully evaporate the solvent from the dish in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute until a constant weight of the dried solute is achieved.

-

Calculation: The solubility (S) can be calculated using the following formula:

S ( g/100 mL) = (Weight of residue / Volume of solution sample) x 100

UV-Vis Spectrophotometry Method

This method is suitable when the solute has a distinct chromophore that absorbs in the UV-Vis spectrum and the solvent is transparent in that region. It relies on the Beer-Lambert law, which correlates absorbance with concentration.

Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Analytical balance

-

Volumetric flasks and pipettes

-

The solute and UV-transparent solvent

-

Filtration apparatus

Procedure:

Part A: Preparation of a Standard Curve

-

Prepare a stock solution of the solute in the chosen solvent at a known concentration.

-

From the stock solution, create a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) of the solute.

-

Plot a graph of absorbance versus concentration to generate a standard curve and determine the linear regression equation.

Part B: Analysis of the Saturated Solution

-

Prepare a saturated solution and filter it as described in the gravimetric method (steps 1-3).

-

Dilute the clear, saturated solution with the solvent to a concentration that falls within the linear range of the standard curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

Use the equation from the standard curve to calculate the concentration of the diluted solution.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a solid compound in an organic solvent.

Caption: Workflow for Solubility Determination.

References

An In-Depth Technical Guide to the Safety and Handling of 2-((2-Amino-4-nitrophenyl)amino)ethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 2-((2-Amino-4-nitrophenyl)amino)ethanol (CAS No. 56932-44-6), a compound also known as HC Yellow No. 5. Due to the limited availability of a complete safety data sheet (SDS) for this specific compound, this document incorporates data from structurally similar aromatic amines and nitroanilines to provide a thorough understanding of the potential hazards and necessary precautions.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling. The following table summarizes the key properties of this compound.

| Property | Value |

| Molecular Formula | C₈H₁₁N₃O₃ |

| Molecular Weight | 197.19 g/mol |

| Appearance | Yellow to brown crystalline powder |

| Melting Point | 133-135 °C |

| Boiling Point | 462.4 °C at 760 mmHg |

| Density | 1.4 g/cm³ |

| Flash Point | 233.5 °C |

Toxicological Data

Toxicological data is crucial for assessing the potential health risks associated with a chemical. While comprehensive data for this compound is limited, information on its acute toxicity and irritation potential, supplemented with data from analogous compounds, is presented below. Aromatic amines, as a class, are known to have potential health hazards, including carcinogenicity and mutagenicity.[1][2]

| Endpoint | Species | Route | Value | Classification |

| Acute Oral Toxicity (LD50) | Rat | Oral | 750 mg/kg (for 4-nitroaniline)[3] | Toxic if swallowed |

| Skin Irritation | Rabbit | Dermal | Slightly irritating[4] | Causes skin irritation |

| Eye Irritation | - | - | - | Causes serious eye irritation (inferred from hazard statements) |

| Respiratory Irritation | - | - | - | May cause respiratory irritation (inferred from hazard statements) |

| Specific Target Organ Toxicity (Repeated Exposure) | - | - | - | May cause damage to organs through prolonged or repeated exposure (for 4-nitroaniline)[5] |

Note: The oral LD50 value is for the structurally related compound 4-nitroaniline and should be used as an indicator of potential toxicity. The primary health concern with aromatic amines is the potential for methemoglobinemia, which reduces the blood's ability to carry oxygen.[6]

Hazard Identification and Classification

Based on available information, this compound is classified with the following hazards:

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. |

| Skin Irritation (Category 2) | H315: Causes skin irritation. |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation. |

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound.[7] The following PPE is recommended:

-

Eye/Face Protection: Chemical safety goggles or a face shield.

-

Skin Protection:

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

-

Body Protection: A lab coat or chemical-resistant apron.

-

-

Respiratory Protection: In case of insufficient ventilation or the potential for aerosol formation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be worn.[8]

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][9]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[6] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][9] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water to drink.[6] Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

-

Specific Hazards: During a fire, irritating and toxic gases may be generated.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as described in Section 4.1.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[9]

-

Methods for Cleaning Up: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable container for disposal.[9][10]

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations.[7][10] It is recommended to use a licensed professional waste disposal service.

Experimental Protocols

The following are generalized protocols for assessing the acute oral toxicity and dermal irritation of a chemical like this compound, based on OECD guidelines.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) - OECD 425

This method is a sequential test that uses a minimum number of animals.

-

Animal Selection: Use a single sex of rodent (typically female rats).

-

Housing and Acclimatization: House animals individually and allow them to acclimatize for at least 5 days.

-

Dose Administration: Administer the test substance orally via gavage. The initial dose is selected based on available information, with a default of 175 mg/kg.

-

Sequential Dosing:

-

If the animal survives, the next animal is dosed at a higher level (factor of 3.2).

-

If the animal dies, the next animal is dosed at a lower level (factor of 3.2).

-

-

Observation: Observe animals for mortality and clinical signs of toxicity for at least 14 days.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.

Acute Dermal Irritation/Corrosion - OECD 404

This test evaluates the potential of a substance to cause skin irritation.

-

Animal Selection: Use healthy young adult albino rabbits.

-

Preparation: Shave the fur from the dorsal area of the trunk of the animal approximately 24 hours before the test.

-

Application: Apply 0.5 g of the test substance (moistened with a small amount of water if solid) to a small area (approx. 6 cm²) of the shaved skin and cover with a gauze patch and non-irritating tape.

-

Exposure: After a 4-hour exposure period, remove the patch.

-

Observation and Scoring: Examine the skin for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Score the reactions according to a standardized scale.

-

Classification: The substance is classified as a skin irritant based on the mean scores for erythema or edema.

Visualized Workflows and Relationships

The following diagrams illustrate key logical relationships and workflows for the safe handling of this compound.

Caption: A workflow diagram for the safe handling of chemicals from receipt to disposal.

Caption: A logical diagram illustrating the pathways for mitigating chemical hazards.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. diplomatacomercial.com [diplomatacomercial.com]

- 8. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 9. international.skcinc.com [international.skcinc.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Potential Research Applications of 2-((2-Amino-4-nitrophenyl)amino)ethanol: An In-depth Technical Guide

Disclaimer: Publicly available research data, including synthesis protocols and specific biological applications for the compound 2-((2-Amino-4-nitrophenyl)amino)ethanol, is limited. This guide, therefore, extrapolates potential research applications and experimental methodologies based on the known activities of structurally similar compounds. The information presented herein is intended for research and development professionals and should be considered as a theoretical framework for investigation.

Introduction

This compound is a substituted aromatic amine containing a nitro group, a primary amino group, and a secondary aminoethanol moiety. While direct studies on this specific molecule are not readily found in the scientific literature, its structural features suggest a range of potential applications in medicinal chemistry, materials science, and as a synthetic intermediate. The presence of the nitroaromatic and amino functionalities, coupled with the ethanolamine side chain, provides a versatile scaffold for chemical modification and biological interaction. This document outlines potential research avenues for this compound based on the established roles of analogous compounds.

Physicochemical Properties (Predicted)

Quantitative experimental data for the target compound is unavailable. The following table summarizes predicted physicochemical properties, which can serve as a preliminary guide for experimental design.

| Property | Predicted Value | Notes |

| Molecular Formula | C8H11N3O3 | |

| Molecular Weight | 197.19 g/mol | |

| XLogP3 | 0.5 | Indicates moderate hydrophilicity. |

| Hydrogen Bond Donors | 3 | From the amino and hydroxyl groups. |

| Hydrogen Bond Acceptors | 5 | From the nitro, amino, and hydroxyl groups. |

| pKa (most acidic) | ~13.5 (hydroxyl) | Estimated. |

| pKa (most basic) | ~5.5 (secondary amine) | Estimated. |

Potential Research Applications

Based on the functionalities present in this compound and the known applications of structurally related molecules, several key research areas can be proposed.

As a Kinase Inhibitor Scaffold in Oncology

The nitrophenyl group is a common feature in various kinase inhibitors. For instance, derivatives of nitrophenylamine have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The 2-amino substituent and the ethanolamine side chain of the target molecule offer points for diversification to optimize binding to the ATP-binding pocket of various kinases.

Hypothesized Signaling Pathway Involvement:

Caption: Hypothesized inhibition of the EGFR signaling pathway by a derivative of the target compound.

Intermediate for Novel Heterocyclic Synthesis

The diamino-substituted benzene ring is a versatile precursor for the synthesis of various heterocyclic systems, such as benzimidazoles and quinoxalines. These scaffolds are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, antiviral, and anticancer effects.

Proposed Synthetic Workflow:

Caption: Proposed workflow for the synthesis of benzimidazole derivatives.

Precursor for Azo Dyes and Molecular Probes

The aromatic amine functionality can be readily diazotized and coupled with other aromatic systems to generate azo dyes. The resulting chromophores could have applications as pH indicators, metal-ion sensors, or fluorescent probes for biological imaging, depending on the nature of the coupling partner.

Proposed Experimental Protocols

The following are generalized experimental protocols that could be adapted for the investigation of this compound and its derivatives.

Synthesis and Characterization

Synthesis of this compound:

A potential synthetic route could involve the nucleophilic aromatic substitution of 2-chloro-5-nitroaniline with ethanolamine.

-

Reaction: To a solution of 2-chloro-5-nitroaniline (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add ethanolamine (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 1.5 equivalents).

-

Conditions: Heat the reaction mixture at 80-100 °C and monitor by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The organic layer should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Characterization: The structure of the synthesized compound should be confirmed by:

-

NMR Spectroscopy: 1H and 13C NMR to elucidate the proton and carbon framework.

-

Mass Spectrometry: To confirm the molecular weight.

-

FT-IR Spectroscopy: To identify characteristic functional groups (N-H, O-H, NO2).

In Vitro Kinase Inhibition Assay

Objective: To evaluate the inhibitory activity of synthesized derivatives against a panel of protein kinases.

-

Assay Principle: A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

-

Protocol:

-

Prepare a dilution series of the test compound in a suitable buffer.

-

In a 96-well plate, add the kinase, its specific substrate, and ATP.

-

Add the test compound to the wells. Include positive (known inhibitor) and negative (vehicle) controls.

-

Incubate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced according to the assay kit manufacturer's instructions.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

-

Data Presentation:

| Compound | Target Kinase | IC50 (nM) |

| Derivative 1 | EGFR | Experimental Value |

| Derivative 2 | VEGFR2 | Experimental Value |

| ... | ... | ... |

Conclusion